4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine 4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine
Brand Name: Vulcanchem
CAS No.: 35289-26-0
VCID: VC7858331
InChI: InChI=1S/C11H10ClF3N2O3/c12-8-6-9(16-1-3-20-4-2-16)10(17(18)19)5-7(8)11(13,14)15/h5-6H,1-4H2
SMILES: C1COCCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C11H10ClF3N2O3
Molecular Weight: 310.65 g/mol

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine

CAS No.: 35289-26-0

Cat. No.: VC7858331

Molecular Formula: C11H10ClF3N2O3

Molecular Weight: 310.65 g/mol

* For research use only. Not for human or veterinary use.

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine - 35289-26-0

Specification

CAS No. 35289-26-0
Molecular Formula C11H10ClF3N2O3
Molecular Weight 310.65 g/mol
IUPAC Name 4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine
Standard InChI InChI=1S/C11H10ClF3N2O3/c12-8-6-9(16-1-3-20-4-2-16)10(17(18)19)5-7(8)11(13,14)15/h5-6H,1-4H2
Standard InChI Key SLNXEZONKBFODJ-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES C1COCCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s core structure consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a heavily substituted phenyl group. Key substituents include:

  • A chlorine atom at the 5-position of the phenyl ring.

  • A nitro group (-NO₂) at the 2-position.

  • A trifluoromethyl group (-CF₃) at the 4-position .

This arrangement creates a sterically hindered and electronically diverse system, influencing reactivity and interaction with biological targets.

Spectroscopic and Stereochemical Data

The compound’s structural identity is confirmed through advanced analytical techniques:

PropertyValueSource
CAS Registry Number646456-36-2
Molecular FormulaC₁₃H₁₄ClF₃N₂O₃
Molecular Weight338.71 g/mol
InChIInChI=1S/C13H14ClF3N2O3/c1-7-5-18(6-8(2)22-7)11-4-10(14)9(13(15,16)17)3-12(11)19(20)21/h3-4,7-8H,5-6H2,1-2H3
Canonical SMILESO=N(=O)C1=CC(=C(Cl)C=C1N2CC(OC(C)C2)C)C(F)(F)F

The InChI and SMILES notations provide unambiguous representations of connectivity and stereochemistry, critical for computational modeling and database indexing.

Physicochemical Properties

Limited experimental data are available, but key properties can be inferred from structural analogs and computational predictions:

PropertyValue/Description
Lipophilicity (LogP)Estimated ≥3.0 (highly lipophilic due to -CF₃ and aromatic Cl)
Water SolubilityLow (predominant nonpolar character)
Thermal StabilityModerate (nitro groups may decompose at elevated temperatures)

The trifluoromethyl group significantly enhances lipid solubility, suggesting favorable membrane permeability in biological systems .

Synthetic Pathways

While detailed synthetic protocols remain undisclosed in public sources, the compound’s structure suggests a multi-step approach:

  • Nitroaromatic Precursor Synthesis: Introduction of nitro and trifluoromethyl groups via electrophilic substitution.

  • Morpholine Ring Formation: Cyclization of ethanolamine derivatives under acidic conditions.

  • Coupling Reactions: Ullmann or Buchwald-Hartwig amination to link the aromatic system to the morpholine ring.

Challenges include regioselectivity in nitro-group placement and managing the steric bulk of the trifluoromethyl substituent during coupling steps.

Biological Activity and Applications

Mechanistic Insights

The compound’s bioactivity likely stems from:

  • Nitro Group Reduction: Enzymatic conversion to reactive nitroso or hydroxylamine intermediates capable of DNA intercalation or protein adduct formation.

  • Electrophilic Character: The chlorine atom and electron-deficient aromatic ring may facilitate covalent binding to nucleophilic residues.

DomainApplication Rationale
PharmaceuticalsAntimicrobial or antiparasitic agents targeting nitroreductase-expressing pathogens
AgrochemicalsHerbicidal activity through inhibition of plant-specific enzymes
Materials ScienceBuilding block for high-performance polymers with flame-retardant properties
Hazard CategoryRisk Mitigation
Acute ToxicityPotential hepatotoxicity/nephrotoxicity (common in nitroaromatics)
Skin/IrritationUse nitrile gloves and eye protection
Environmental ImpactPersistent organic pollutant risk due to halogen content

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